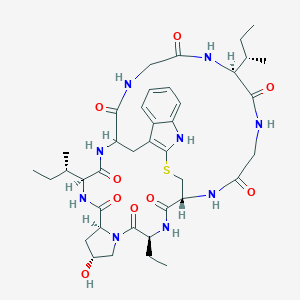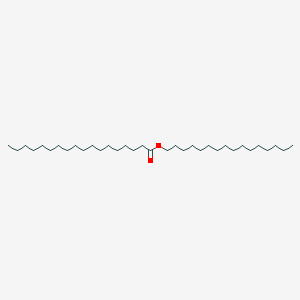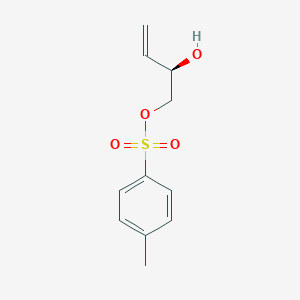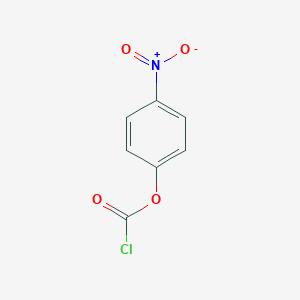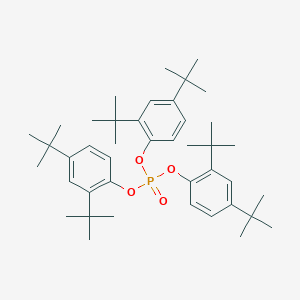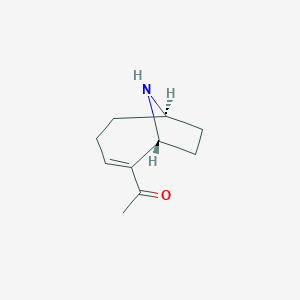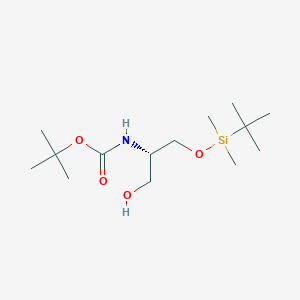
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
描述
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is a complex organic compound often used in synthetic chemistry. It features a tert-butyl carbamate group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxyl group. This compound is particularly valuable in organic synthesis due to its stability and the ease with which its protecting groups can be removed under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with (S)-3-hydroxypropan-2-ylamine.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Carbamate: The amine group is then reacted with tert-butyl chloroformate (Boc-Cl) to form the carbamate.
Reaction Conditions
Solvent: Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, in solvents like DCM.
Reduction: LiAlH4 in ether or THF.
Deprotection: TBAF in THF.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Deprotection: Removal of the TBDMS group to yield the free hydroxyl compound.
科学研究应用
Chemistry
Protecting Group Chemistry: Used as a protecting group for hydroxyl and amine functionalities in multi-step organic syntheses.
Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals.
Biology
Enzyme Studies: Used in the study of enzyme mechanisms where protection of functional groups is necessary.
Protein Modification: Employed in the modification of proteins and peptides to study their structure and function.
Medicine
Drug Development: Serves as an intermediate in the synthesis of potential drug candidates.
Prodrug Design: Used in the design of prodrugs where the protecting groups are removed in vivo to release the active drug.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agrochemicals: Intermediate in the production of agrochemicals.
作用机制
The compound’s effects are primarily due to its ability to protect functional groups during chemical reactions. The tert-butyl carbamate group protects amines, while the TBDMS group protects hydroxyl groups. These protecting groups can be selectively removed under mild conditions, allowing for the sequential construction of complex molecules.
相似化合物的比较
Similar Compounds
tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-2-hydroxyethyl)carbamate: Similar structure but with a different hydroxyl group position.
tert-Butyl (1-((trimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Uses a trimethylsilyl group instead of TBDMS.
tert-Butyl (1-((tert-butyldiphenylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Uses a tert-butyldiphenylsilyl group for protection.
Uniqueness
The use of TBDMS as a protecting group provides greater stability compared to trimethylsilyl groups, making it more suitable for reactions requiring harsher conditions. The combination of protecting groups in (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate allows for selective deprotection, which is advantageous in multi-step syntheses.
This compound’s unique combination of stability and selective deprotection makes it a valuable tool in synthetic organic chemistry.
属性
IUPAC Name |
tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOFEVZCVGPZCQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
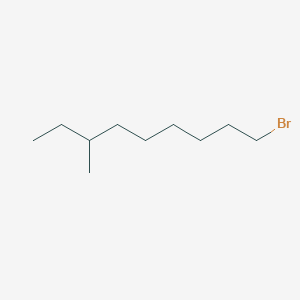
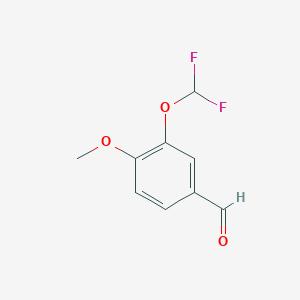
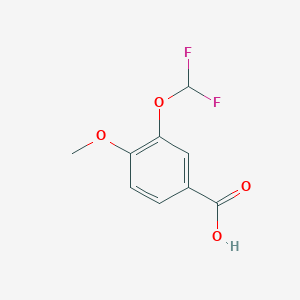
![(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B143669.png)
